Sub-stance p
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Overview
Description
Sub-stance p is a neuropeptide composed of 11 amino acids. It is a member of the tachykinin peptide family and is encoded by the TAC1 gene. This compound is widely distributed in the central and peripheral nervous systems and is involved in various biological processes, including nociception (pain perception), inflammation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sub-stance p can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is similar to SPPS but optimized for higher yields and purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Sub-stance p undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds in this compound can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced with other amino acids to study structure-activity relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt
Major Products Formed
Oxidation: Disulfide-bonded this compound.
Reduction: Reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid sequences
Scientific Research Applications
Sub-stance p has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling, particularly in pain perception and inflammation.
Medicine: Explored as a potential therapeutic target for pain management, inflammatory diseases, and certain cancers.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis .
Mechanism of Action
Sub-stance p exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding, this compound activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and modulation of pain signals. This interaction plays a crucial role in nociception, inflammation, and immune responses .
Comparison with Similar Compounds
Sub-stance p is compared with other tachykinins, such as neurokinin A and neurokinin B. While all three peptides bind to neurokinin receptors, this compound has the highest affinity for NK1R, making it particularly potent in mediating pain and inflammatory responses. This unique binding affinity distinguishes this compound from its counterparts .
List of Similar Compounds
- Neurokinin A
- Neurokinin B
- Vasoactive intestinal peptide
- Neuropeptide Y
- Calcitonin gene-related peptide
Properties
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPLDHMAVUMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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